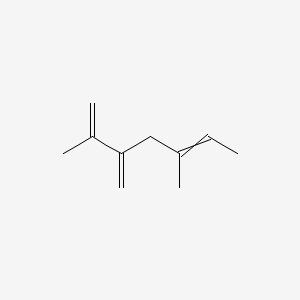
2,5-Dimethyl-3-methylidenehepta-1,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a hydrocarbon with a unique structure characterized by multiple double bonds, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-methylidenehepta-1,5-diene can be achieved through various organic reactions. One common method involves the reaction of suitable precursors under controlled conditions to form the desired compound. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure consistent quality and high yield. These methods may include catalytic processes and advanced separation techniques to isolate the compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-3-methylidenehepta-1,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pressure, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes .
Applications De Recherche Scientifique
2,5-Dimethyl-3-methylidenehepta-1,5-diene has several scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of hydrocarbons with multiple double bonds.
Biology: Research may explore its interactions with biological molecules and potential biological activities.
Medicine: Investigations into its potential therapeutic properties and applications in drug development.
Industry: Utilized in the synthesis of other complex organic compounds and materials
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-3-methylidenehepta-1,5-diene involves its interaction with various molecular targets and pathways. The compound’s double bonds allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,5-Dimethyl-3-methylidenehepta-1,5-diene include other hydrocarbons with multiple double bonds, such as:
- 1,5-Heptadiene
- 2,4-Hexadiene
- 2,5-Dimethyl-2,4-hexadiene .
Uniqueness
What sets this compound apart is its specific arrangement of double bonds and methyl groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for studying the effects of structural variations on chemical behavior .
Propriétés
Numéro CAS |
74663-83-5 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
2,5-dimethyl-3-methylidenehepta-1,5-diene |
InChI |
InChI=1S/C10H16/c1-6-9(4)7-10(5)8(2)3/h6H,2,5,7H2,1,3-4H3 |
Clé InChI |
NUVZHUHADLUEJS-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)CC(=C)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1,2-bis[(phenylseleno)methyl]-](/img/structure/B14436302.png)
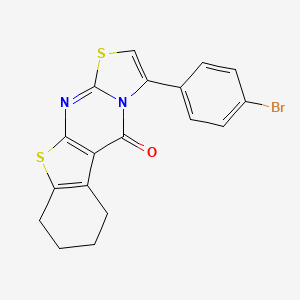
![1,1'-[Peroxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14436314.png)

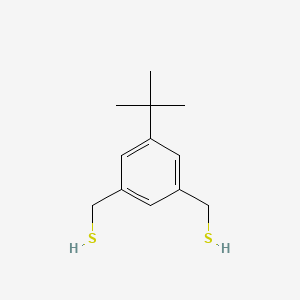
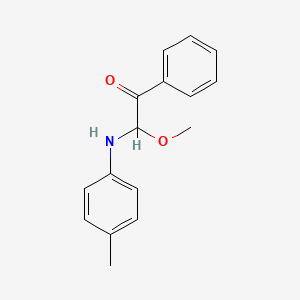
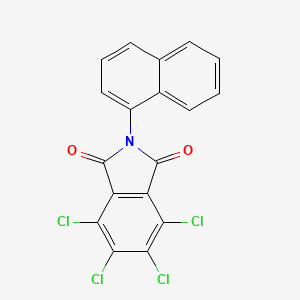
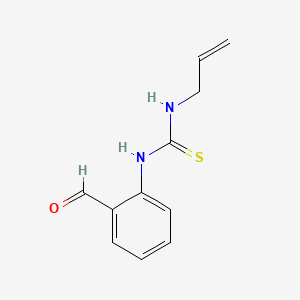
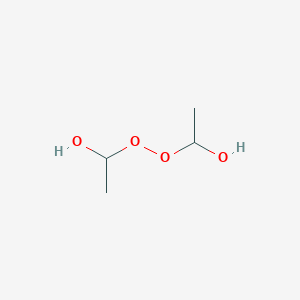

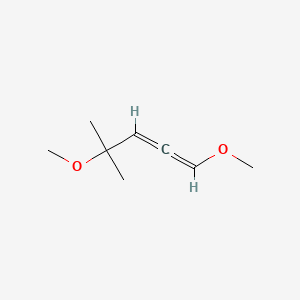
![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)
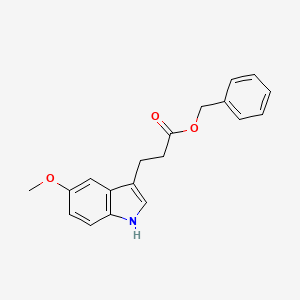
![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione](/img/structure/B14436388.png)
